molecular formula C14H11ClN2O3 B13732424 (4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one

(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one

Cat. No.: B13732424
M. Wt: 290.70 g/mol
InChI Key: SKXSVAZIUJUKHG-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its unique structure, which includes a chloromethyl group, a methoxy-substituted indole moiety, and an oxazolone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the methoxy group. The chloromethyl group is then added through a chloromethylation reaction. Finally, the oxazolone ring is formed through a cyclization reaction under specific conditions, such as the presence of a base and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

3-(chloromethyl)-4-[(Z)-(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one

InChI

InChI=1S/C14H11ClN2O3/c1-19-9-2-3-12-10(5-9)8(7-16-12)4-11-13(6-15)17-20-14(11)18/h2-5,7,17H,6H2,1H3/b8-4+

InChI Key

SKXSVAZIUJUKHG-XBXARRHUSA-N

Isomeric SMILES

COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(NOC3=O)CCl

Canonical SMILES

COC1=CC2=C(C=C1)N=CC2=CC3=C(NOC3=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.